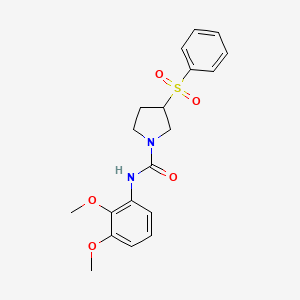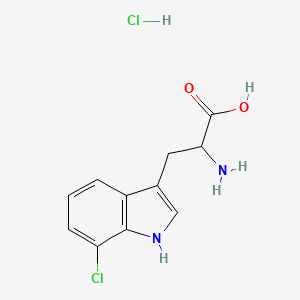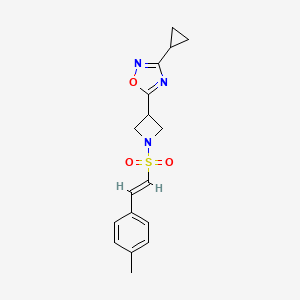
(E)-3-cyclopropyl-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-cyclopropyl-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
(E)-3-cyclopropyl-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole compounds are synthesized through various chemical reactions and evaluated for their antimicrobial properties. For instance, a study demonstrated the synthesis of novel azetidinones with potential antimicrobial activities. The compounds were synthesized by condensation and cyclocondensation reactions, and their structures were confirmed through analytical and spectral data. These compounds exhibited antibacterial and antifungal activities upon evaluation (Prajapati & Thakur, 2014).
Biological Assessment and Molecular Docking
Another research focused on the in vitro biological assessment of 1,3,4-oxadiazole derivatives, which were synthesized combining multiple functionalities such as heterocyclic azinane, sulfonamide, and acetamide to enhance their bioactivity potential. The derivatives showed modest antibacterial potential and enzyme inhibition potential, supported by molecular docking and BSA binding studies to infer their interaction with serum albumin (Virk et al., 2023).
Anticancer Activities
The synthesis of 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation as anticancer agents highlight the therapeutic potential of these compounds. Incorporating a tetrahydropyridine moiety into the 1,3,4-oxadiazole derivatives showed promising results against MCF-7 breast cancer cell lines, indicating moderate cytotoxicity and potential anticancer activities (Redda & Gangapuram, 2007).
Anticonvulsant Studies
Compounds derived from 1,3,4-oxadiazole have also been studied for their potential anticonvulsant activities. Synthesis and evaluation of thiazolidinone and azetidinone derivatives from the indole moiety demonstrated the potential of these compounds in anticonvulsant studies, suggesting a promising area for further research in developing new anticonvulsant drugs (Saini, 2018).
Mechanism of Action in Antibacterial Activities
Further research into sulfone derivatives containing 1,3,4-oxadiazole moieties revealed their mechanism of action in antibacterial activities against rice bacterial leaf blight. These studies highlighted the potential of such compounds in enhancing plant resistance to bacterial infections, demonstrating their broader application beyond human health (Shi et al., 2015).
Propiedades
IUPAC Name |
3-cyclopropyl-5-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12-2-4-13(5-3-12)8-9-24(21,22)20-10-15(11-20)17-18-16(19-23-17)14-6-7-14/h2-5,8-9,14-15H,6-7,10-11H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBVLVPRJGVOJJ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(7-chloro-1,1-diketo-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-phenethyl-acetamide](/img/structure/B2808443.png)
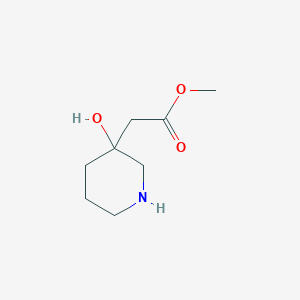
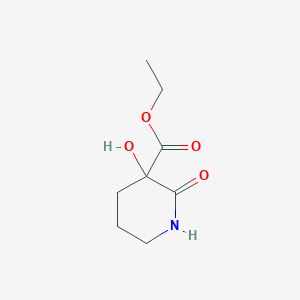
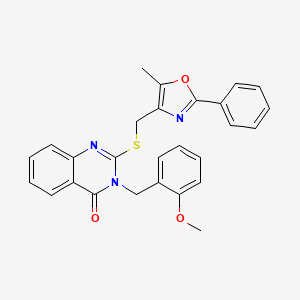
![2-(1H-indol-3-yl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B2808448.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(ethylthio)benzamide](/img/structure/B2808451.png)
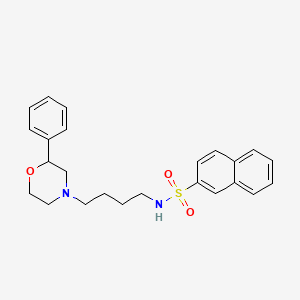
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2808454.png)

![N-[5-((Z)-2-{4-[(mesitylamino)sulfonyl]phenyl}vinyl)-3-methylisoxazol-4-yl]propanamide](/img/structure/B2808458.png)
![(Z)-methyl 2-((4-benzoylbenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2808459.png)
